(2-Ethyl-3,4-difluorophenyl)(methyl)sulfane
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Overview
Description
(2-Ethyl-3,4-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2S and a molecular weight of 188.24 g/mol . It is characterized by the presence of two fluorine atoms, an ethyl group, and a methylsulfane group attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3,4-difluorophenyl)(methyl)sulfane typically involves the reaction of 2-ethyl-3,4-difluorobenzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-3,4-difluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethyl-3,4-difluorophenyl)(methyl)sulfane is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-3,4-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
(2-Ethyl-3,4-difluorophenyl)(methyl)sulfone: Similar structure but with a sulfone group instead of a sulfane.
(4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane: Contains a benzyloxy group instead of an ethyl group.
Uniqueness
(2-Ethyl-3,4-difluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H10F2S |
---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
3-ethyl-1,2-difluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-3-6-8(12-2)5-4-7(10)9(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
KURILDABTROWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)F)SC |
Origin of Product |
United States |
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